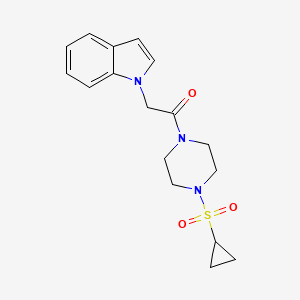

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Descripción

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound featuring a piperazine core substituted at the 4-position with a cyclopropylsulfonyl group and linked via an ethanone bridge to a 1H-indole moiety. The cyclopropylsulfonyl group enhances metabolic stability and modulates receptor binding affinity, while the indole moiety contributes to interactions with hydrophobic pockets in target proteins .

Propiedades

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-indol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-17(13-19-8-7-14-3-1-2-4-16(14)19)18-9-11-20(12-10-18)24(22,23)15-5-6-15/h1-4,7-8,15H,5-6,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVHMJGBIYKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic Considerations

From a retrosynthetic perspective, 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be disconnected at several strategic points, leading to multiple synthetic pathways (Figure 1). The primary disconnections include:

- The amide bond between the piperazine nitrogen and the ethanone linker

- The sulfonamide bond between the piperazine and the cyclopropylsulfonyl group

- The N-alkyl bond between the indole nitrogen and the ethanone linker

These disconnections lead to key building blocks including piperazine or a protected piperazine derivative, a cyclopropylsulfonyl source (typically cyclopropylsulfonyl chloride), and an indole-based acetic acid derivative or its synthetic equivalent.

General Synthetic Strategies

Based on the available synthetic methodologies and analogous compounds in the literature, three primary approaches emerge for the synthesis of our target molecule:

- Sequential Functionalization : Starting with piperazine and selectively introducing functional groups

- Convergent Approach : Preparing key intermediates separately followed by a coupling reaction

- One-Pot Methodology : Streamlining multiple steps into a single reaction vessel

Each approach offers distinct advantages in terms of yield, selectivity, scalability, and operational simplicity. The following sections will explore these strategies in detail.

Sequential Functionalization Approaches

Strategy Overview

The sequential functionalization approach begins with piperazine and introduces the cyclopropylsulfonyl and indolylethanoyl groups in a stepwise manner. This approach requires careful control of regioselectivity to ensure mono-functionalization at each step.

Mono-Protected Piperazine Route

A practical approach involves temporary protection of one piperazine nitrogen, allowing for selective functionalization of the remaining nitrogen (Scheme 1). This protection strategy is supported by multiple examples in the literature using tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or trifluoroacetyl protecting groups.

Reaction Sequence

- Mono-protection of piperazine : Treatment of piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions yields N-Boc-piperazine.

- Sulfonylation : Reaction of N-Boc-piperazine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine or pyridine introduces the cyclopropylsulfonyl group.

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane generates the mono-functionalized piperazine.

- Acylation : Reaction of the deprotected piperazine with 2-(1H-indol-1-yl)acetyl chloride or an activated 2-(1H-indol-1-yl)acetic acid derivative completes the synthesis.

Reaction Conditions and Optimization

The mono-protection of piperazine requires careful control of stoichiometry and reaction conditions. Using a large excess of piperazine (typically 5-10 equivalents) relative to the protecting group reagent favors mono-protection. Alternatively, the reaction can be performed at low temperature (-78°C to 0°C) to enhance selectivity.

The sulfonylation step is typically performed in dichloromethane or tetrahydrofuran at temperatures between 0°C and room temperature, with reaction times ranging from 2 to 24 hours depending on reactivity. The presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is essential to neutralize the HCl generated during the reaction.

For the final acylation step, the use of coupling reagents such as 1,1'-carbonyldiimidazole (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) can enhance the efficiency of amide formation.

Selective N-Functionalization Without Protection

An alternative approach involves the direct, selective functionalization of piperazine without formal protection steps. This approach relies on the inherent reactivity differences between the first and second nitrogen functionalization of piperazine.

Reaction Sequence

- Selective mono-sulfonylation : Direct reaction of excess piperazine with cyclopropylsulfonyl chloride under controlled conditions produces 1-(cyclopropylsulfonyl)piperazine.

- Acylation of the remaining nitrogen : Reaction with 2-(1H-indol-1-yl)acetyl chloride or an activated 2-(1H-indol-1-yl)acetic acid derivative completes the synthesis.

Reaction Conditions and Optimization

The selective mono-sulfonylation is typically performed using a large excess of piperazine (3-5 equivalents) to favor reaction at only one nitrogen. Low temperatures (-10°C to 0°C) and dropwise addition of the sulfonyl chloride can further enhance selectivity.

The success of this approach depends heavily on reaction temperature control and slow addition rates for the electrophilic reagents. As noted in the literature, "reacting said nucleophile with said electrophile may be performed at a temperature of at the most 20°C, such as at the most 10°C. Frequently even lower temperatures can be applied".

Convergent Synthesis Approaches

Strategy Overview

The convergent approach involves the separate preparation of key intermediates followed by a final coupling reaction. This strategy can offer advantages in terms of overall efficiency and simplified purification of intermediates.

Preparation of Key Intermediates

Synthesis of 4-(Cyclopropylsulfonyl)piperazine

The preparation of 4-(cyclopropylsulfonyl)piperazine can be achieved through direct reaction of piperazine with cyclopropylsulfonyl chloride, as described in Section 3.3. Alternatively, 1-Boc-piperazine can be used as a starting material to ensure selective reaction at the free nitrogen.

Synthesis of 2-(1H-indol-1-yl)acetic Acid

The preparation of 2-(1H-indol-1-yl)acetic acid typically involves N-alkylation of indole with a haloacetic acid derivative or a protected equivalent. Several methods have been reported:

- Direct N-alkylation : Reaction of indole with bromoacetic acid or chloroacetic acid in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

- Protected acid approach : Reaction of indole with an alkyl bromoacetate (e.g., ethyl bromoacetate) followed by hydrolysis of the ester.

- Phase-transfer catalysis : Alkylation under phase-transfer conditions using tetrabutylammonium salts as catalysts in a biphasic system.

Final Coupling Reaction

The coupling of 4-(cyclopropylsulfonyl)piperazine with 2-(1H-indol-1-yl)acetic acid to form the target amide can be accomplished using standard amide formation conditions:

- Acid chloride method : Conversion of 2-(1H-indol-1-yl)acetic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with 4-(cyclopropylsulfonyl)piperazine.

- Coupling reagent method : Direct coupling using reagents such as CDI, DCC/HOBt, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

The selection of the appropriate coupling method depends on considerations such as scale, desired purity, and compatibility with functional groups present in the molecule.

Advantages of the Convergent Approach

The convergent approach offers several advantages:

- Each intermediate can be purified to high purity before the final coupling

- The approach minimizes potential side reactions that could occur in sequential functionalization

- Scale-up is often more straightforward due to the simplified reaction profile at each step

One-Pot Synthesis Strategies

Strategy Overview

One-pot synthesis strategies aim to reduce the number of isolation and purification steps by performing multiple transformations in a single reaction vessel. This approach can offer advantages in terms of operational simplicity, reduced waste generation, and potentially higher overall yields.

One-Pot Sequential Addition Approach

A one-pot sequential addition approach involves:

- In-situ generation of 4-(cyclopropylsulfonyl)piperazine : Reaction of excess piperazine with cyclopropylsulfonyl chloride

- Direct acylation : Addition of 2-(1H-indol-1-yl)acetyl chloride or an activated 2-(1H-indol-1-yl)acetic acid derivative to the reaction mixture

This approach is inspired by one-pot methodologies described for related piperazine derivatives, where reaction times were significantly reduced and yields were enhanced (95-98%).

Considerations and Limitations

While one-pot approaches offer advantages in terms of operational simplicity, they can present challenges:

- Compatibility of reagents and reaction conditions across multiple steps

- Potential for side reactions and reduced selectivity

- Difficulties in purification due to the presence of multiple reagents and byproducts

Careful optimization of reaction parameters (temperature, solvent, addition sequence, and reaction times) is essential for the success of one-pot methodologies.

Preparation of Building Blocks

Synthesis of Cyclopropylsulfonyl Chloride

Cyclopropylsulfonyl chloride is a key reagent for introducing the cyclopropylsulfonyl group. While commercially available, it can also be prepared through a series of transformations:

- Oxidation of cyclopropyl mercaptan : Oxidation using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form cyclopropylsulfonic acid

- Chlorination : Treatment with thionyl chloride or phosphorus pentachloride to form cyclopropylsulfonyl chloride

Preparation of 2-(1H-indol-1-yl)acetic Acid and Derivatives

The preparation of 2-(1H-indol-1-yl)acetic acid typically involves N-alkylation of indole, as described in Section 4.2.2. For coupling reactions, activated derivatives such as the acid chloride or active esters may be required.

Preparation of 2-(1H-indol-1-yl)acetyl Chloride

2-(1H-indol-1-yl)acetyl chloride can be prepared by treating 2-(1H-indol-1-yl)acetic acid with thionyl chloride or oxalyl chloride, typically in dichloromethane with a catalytic amount of N,N-dimethylformamide (DMF).

Preparation of Activated Esters

Active esters such as the N-hydroxysuccinimide (NHS) ester or pentafluorophenyl ester can be prepared using standard protocols and used directly in the coupling reaction with 4-(cyclopropylsulfonyl)piperazine.

Purification and Characterization

Purification Techniques

The purification of this compound and its intermediates typically involves:

Column Chromatography

Silica gel chromatography is the most common purification method for these compounds. Based on literature precedent for similar molecules, effective solvent systems include:

- Ethyl acetate/hexanes mixtures (ranging from 1:4 to 1:1)

- Dichloromethane/methanol mixtures (typically 15:1 to 20:1)

- Ethyl acetate as a single solvent for more polar intermediates

Recrystallization

Recrystallization can be effective for obtaining highly pure compounds. Based on similar structures, suitable recrystallization solvent systems include:

Precipitation Techniques

For some intermediates, precipitation by addition of the reaction mixture to cold water or a non-polar solvent can be effective: "After the reaction was completed, the reaction solution was poured into cold water to precipitate a solid, which was filtered, and the crude product was purified".

Characterization Data

Comprehensive characterization of this compound should include the following data:

Spectroscopic Data

¹H NMR Spectroscopy

Based on related compounds, the expected ¹H NMR signals (in DMSO-d₆) would include:

- Cyclopropyl protons: typically appearing between 0.8-1.2 ppm (multiplet for the ring protons)

- Piperazine protons: two sets of signals at approximately 3.1-3.3 ppm and 3.6-3.9 ppm (each integrating for 4H)

- Methylene protons adjacent to the carbonyl: around 4.8-5.2 ppm (singlet, 2H)

- Indole protons: complex pattern in the aromatic region (6.5-8.0 ppm), with the characteristic C-2 proton of indole appearing as a singlet around 7.5-7.7 ppm

¹³C NMR Spectroscopy

Key ¹³C NMR signals would include:

- Cyclopropyl carbons: approximately 5-8 ppm

- Piperazine carbons: approximately 40-50 ppm

- Methylene carbon adjacent to carbonyl: approximately 45-50 ppm

- Carbonyl carbon: approximately 165-170 ppm

- Aromatic and indole carbons: complex pattern between 110-140 ppm

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to the calculated mass of C₁₇H₂₁N₃O₃S (M+H⁺) at approximately m/z 348.1376.

Infrared Spectroscopy

Characteristic IR bands would include:

- Carbonyl stretch: approximately 1650-1670 cm⁻¹

- Sulfonyl stretches: approximately 1320-1350 cm⁻¹ and 1140-1170 cm⁻¹

- Aromatic C-H stretches: approximately 3050-3100 cm⁻¹

Physical Properties

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Table 1 presents a comparative analysis of the primary synthetic routes discussed, highlighting key parameters that influence the selection of an optimal method.

Table 1. Comparative Analysis of Synthetic Routes to this compound

| Route | Estimated Overall Yield | Number of Isolation Steps | Scalability | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Sequential with Protection | 35-45% | 4 | Good | High regioselectivity, Well-documented precedent | Multiple isolation steps, Protecting group waste |

| Sequential without Protection | 40-55% | 2 | Moderate | Fewer steps, Atom economy | Requires precise reaction control, Potential side products |

| Convergent Approach | 50-65% | 3 | Excellent | Clean intermediates, Simplified purification | Requires preparation of both key intermediates |

| One-Pot Method | 40-60% | 1 | Limited | Operational simplicity, Minimal waste | Challenging purification, Optimization required |

Reagent Selection

The choice of specific reagents can significantly impact the efficiency of the synthesis. Table 2 presents a comparison of key reagents for critical steps in the synthesis.

Table 2. Reagent Options for Key Synthetic Steps

| Synthetic Step | Reagent Option 1 | Reagent Option 2 | Reagent Option 3 | Selection Criteria |

|---|---|---|---|---|

| Piperazine Protection | Boc₂O | Cbz-Cl | Trifluoroacetic anhydride | Ease of deprotection, Compatibility with subsequent steps |

| Sulfonylation | Cyclopropylsulfonyl chloride | Cyclopropylsulfonyl anhydride | Cyclopropyl-1,2,3-oxathiazolidine-2,2-dioxide | Availability, Reactivity, Handling properties |

| Indole N-Alkylation | Bromoacetic acid | Chloroacetic acid | Ethyl bromoacetate (followed by hydrolysis) | Reactivity, Functional group compatibility |

| Amide Formation | Acid chloride method | CDI coupling | HATU/HOBt coupling | Yield, Purity, Scale considerations |

Optimization Strategies

Key optimization strategies for improving the synthesis of this compound include:

- Temperature control : Many of the key reactions are temperature-sensitive, and careful temperature management can significantly impact selectivity and yield.

- Base selection : The choice of base for deprotonation and neutralization steps can affect both reactivity and selectivity.

- Solvent effects : The selection of appropriate solvents can influence reaction rate, selectivity, and product purity.

- Reaction time optimization : As noted in the literature, "one advantage of the methods of the invention is that generally a relative short time is required for the reactions... said nucleophile may be allowed to react with said electrophile for at the most 900 min".

- Catalyst considerations : For coupling reactions, the choice of catalyst can significantly impact efficiency.

Scale-Up Considerations

Process Modifications for Scale

When transitioning from laboratory to larger scale, several modifications to the synthetic route may be beneficial:

- Continuous flow processing : Implementing continuous flow chemistry for temperature-sensitive steps such as sulfonylation could improve safety and control.

- Solvent replacement : Substituting more environmentally benign solvents such as 2-methyltetrahydrofuran or ethyl acetate for dichloromethane where possible.

- In-process controls : Implementing robust analytical methods for monitoring reaction progress and purity at each stage.

- Isolation techniques : Transitioning from chromatographic purification to more scalable methods such as recrystallization or selective precipitation.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanol.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications and derivatives, which can lead to the discovery of new compounds with enhanced properties.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. The indole moiety can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

Medicine

The compound is being explored for its therapeutic effects , particularly in treating neurological disorders such as depression and anxiety. Its interaction with serotonin receptors makes it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from similar structures have demonstrated efficacy against various bacterial strains.

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| A | E. coli | 15 mm |

| B | S. aureus | 18 mm |

| C | P. aeruginosa | 12 mm |

Case Study 1: Neurological Disorders

A study conducted on the effects of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone on animal models of anxiety showed promising results. The compound reduced anxiety-like behaviors significantly compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

In vitro testing of synthesized derivatives revealed that several exhibited potent antibacterial properties against resistant strains of bacteria. These findings support the continued exploration of this compound in the development of new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The piperazine ring can also interact with other biological targets, contributing to the compound’s overall effects.

Comparación Con Compuestos Similares

Key Findings :

- The tosyl group in 3a contributes to 5-HT6 receptor antagonism, with elemental analysis validating purity .

- Bulky substituents (e.g., 4-iodophenylsulfonyl in 3f) enhance receptor binding but may reduce solubility .

- Electron-withdrawing groups (e.g., nitro in 7n) correlate with antiproliferative effects in cancer models .

Piperazine Derivatives with Alternative Aromatic Moieties

Replacing indole with other aromatic systems alters pharmacological profiles.

Key Findings :

- Biphenyl derivatives exhibit atypical antipsychotic activity with reduced catalepsy, linked to optimized brain/blood partition coefficients .

- Pyridine-based compounds (e.g., UDO) show promise against Chagas disease, emphasizing the role of trifluoromethyl groups in enzyme inhibition .

- Indole positional isomers (e.g., 2-indolyl vs. 1-indolyl) alter receptor selectivity, as seen in cannabinoid ligand studies .

Piperazine-Ethanone Derivatives with Complex Substituents

Substituents on the piperazine ring or ethanone bridge modulate target engagement and pharmacokinetics.

Key Findings :

- Fluoroindole substituents (e.g., in compound 16) enhance enzyme inhibitory potency, likely due to increased electronegativity .

- Dual piperazine systems (e.g., compound 20) enable multi-target activity, though synthetic yields may vary .

Structural-Activity Relationship (SAR) Insights

- Sulfonyl Group Effects : Cyclopropylsulfonyl balances metabolic stability and steric bulk, whereas larger groups (e.g., iodophenyl) improve receptor affinity but reduce solubility .

- Aromatic System Role : Indole provides π-π stacking and hydrophobic interactions, while biphenyl or pyridine moieties shift activity toward CNS or antiparasitic targets .

- Substituent Positioning : Piperazine substitution at the 4-position optimizes spatial orientation for target binding, as seen in antipsychotic and antiproliferative derivatives .

Actividad Biológica

The compound 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound, emphasizing its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with indole-based structures. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Method | Result |

|---|---|

| NMR (1H) | δ 8.04 (Ar-H), δ 3.89 (N–CH2) |

| IR | νmax C=O 1650 cm⁻¹ |

| Mass Spec | M + 1 = 394.5 |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound induces apoptosis through activation of caspase pathways.

Case Study: Cytotoxicity Testing

In a study involving MV4-11 leukemia cells, the compound demonstrated an IC50 value of approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The mechanism was linked to cell cycle arrest in the G2/M phase, leading to increased apoptosis.

Antibacterial and Antifungal Activity

In addition to antitumor effects, this compound has shown antibacterial and antifungal activities. In vitro tests against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, suggesting its potential as a therapeutic agent against infections .

Anti-inflammatory Properties

The anti-inflammatory effects of related piperazine derivatives have been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was noted, indicating its potential application in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Molecular docking studies suggest that it binds effectively to proteins involved in cell proliferation and survival pathways, such as Bcl-2 and caspases .

Q & A

Basic: What synthetic routes are commonly employed for preparing 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, and how are key intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of the piperazine ring. A standard approach includes:

Sulfonylation : Reacting piperazine with cyclopropylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to install the sulfonyl group.

Indole Coupling : Introducing the indole-ethanone moiety via nucleophilic substitution or amide bond formation.

Key intermediates are characterized using TLC (Rf comparison), 1H/13C NMR (e.g., δ 3.2–3.5 ppm for piperazine CH2 groups), and HRMS for molecular ion confirmation. Purity is validated via HPLC (>95%) .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC) confirm connectivity, with indole protons typically appearing at δ 7.2–8.1 ppm.

- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+ calculated for C17H20N3O3S).

- Chromatography : HPLC (C18 column, UV detection at 254 nm) ensures purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced: How can researchers optimize the sulfonylation step to minimize di-substitution byproducts?

Answer:

Optimization strategies include:

- Stoichiometry Control : Use a 1:1 molar ratio of piperazine to sulfonyl chloride.

- Temperature Modulation : Maintain 0–5°C to reduce reactivity.

- Base Selection : Employ hindered bases (e.g., DIPEA) to limit over-sulfonylation.

- In Situ Monitoring : Track reaction progress via 1H NMR (disappearance of piperazine NH signals at δ 1.5–2.0 ppm). Post-reaction, purify via flash chromatography (silica gel, gradient elution) .

Advanced: What strategies resolve discrepancies between crystallographic and spectroscopic data for piperazine derivatives?

Answer:

- X-ray Crystallography : Use SHELXL for refinement; validate hydrogen bonding and torsion angles.

- NMR Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16).

- Dynamic NMR : Assess conformational exchange (e.g., coalescence temperatures for piperazine ring flips).

- Hirshfeld Analysis : Identify crystal packing effects that may distort bond lengths/angles .

Basic: What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Answer:

- Receptor Binding Assays : Radioligand displacement (e.g., 5-HT2A, σ receptors) at 10 µM–1 nM.

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms (IC50 via fluorescence polarization).

- Cytotoxicity Screening : MTT/XTT assays on HEK-293 or HepG2 cells (48–72 h exposure).

- Dose-Response Curves : Use 8–12 concentrations to calculate EC50/IC50 .

Advanced: How can SAR studies elucidate the role of the cyclopropylsulfonyl group?

Answer:

- Analog Synthesis : Replace sulfonyl with methylsulfonyl, tosyl, or phenylsulfonyl groups.

- Binding Affinity Mapping : Compare Ki values across analogs using SPR (surface plasmon resonance).

- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to assess sulfonyl interactions with target pockets.

- Thermodynamic Profiling : Use FEP (free energy perturbation) to quantify sulfonyl group contributions to binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.